![molecular formula C7H3BrClFO2 B1446571 4-Bromo-2-fluorophenyl chloroformate CAS No. 1505703-48-9](/img/structure/B1446571.png)
4-Bromo-2-fluorophenyl chloroformate
Overview
Description
4-Bromo-2-fluorophenyl chloroformate is a halogenated organic compound . It has a molecular weight of 253.45 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorophenyl chloroformate consists of a phenyl ring substituted with bromo and fluoro groups, and a chloroformate group . The InChI code for this compound is 1S/C7H3BrClFO2/c8-4-1-2-6 (5 (10)3-4)12-7 (9)11/h1-3H .Physical And Chemical Properties Analysis
4-Bromo-2-fluorophenyl chloroformate is a solid compound with a molecular weight of 253.45 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis of Biphenyl Compounds
4-Bromo-2-fluorophenyl chloroformate is used in the synthesis of biphenyl compounds, such as 4-Bromo-2-fluorobiphenyl. This synthesis is achieved through methods such as diazotization and coupling reactions. The optimization of reaction conditions, like temperature and reaction time, is crucial for maximizing yield. An example is the synthesis of 4-Bromo-2-fluorobiphenyl using 4-bromo-2-fluoroaniline bromate as a starting material (Li Yong-qiang, 2012).
Development of Liquid Crystal Compounds
The compound is also integral in the development of low melting esters with large nematic ranges for liquid crystals. These esters, such as those derived from 4-n-alkyl-2-fluorophenyl, are used in electrooptical applications due to their useful properties (G. W. Gray & S. Kelly, 1981).
Study of Solvolysis Mechanisms
Understanding the solvolysis (chemical breakdown involving solvents) mechanisms of related compounds, such as 4-fluorophenyl chlorothionoformate, is another application. Such studies provide insights into the behavior of these compounds in different solvents and their reaction pathways (Mj D'Souza et al., 2011).
Investigation of Photoreaction Mechanisms
4-Bromo-2-fluorophenyl chloroformate derivatives are studied for their photoreaction mechanisms, especially in low-temperature conditions. Research in this area includes examining the intramolecular hydrogen-atom tunneling and UV-induced photoreaction pathways of such compounds (S. Nanbu et al., 2012).
Phosphorescence Studies
The compound is also used in the study of phosphorescence, especially in organic fluorene derivatives. These studies can lead to the development of materials with unique optical properties, useful in various applications (Jinjia Xu et al., 2013).
Synthesis of Biologically Active Compounds
4-Bromo-2-fluorophenyl chloroformate is a key intermediate in synthesizing various biologically active compounds. For example, its derivatives are used in synthesizing compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).
Mechanism of Action
Mode of Action
4-Bromo-2-fluorophenyl chloroformate, like other chloroformates, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbon of the chloroformate, displacing the chloride ion and forming a carbamate or carbonate .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluorophenyl chloroformate are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of nucleophiles such as amines and alcohols .
Safety and Hazards
properties
IUPAC Name |
(4-bromo-2-fluorophenyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIFSSEGLZDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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